Lewis a Pentasaccharide Exhibits 10-Fold Higher Affinity for P. aeruginosa LecB Lectin Compared to Lewis x Pentasaccharide
In a competitive inhibition assay of Pseudomonas aeruginosa fucose-specific lectin PA-IIL (LecB) against 40 glycans, Lewis a pentasaccharide (LNFP II) demonstrated 10-fold greater inhibitory potency than Lewis x pentasaccharide (LNFP III) and 38-fold greater than sialyl-Lewis x [1]. This establishes Lewis a pentasaccharide as the preferred ligand for studying LecB-mediated bacterial adhesion and for developing LecB-targeted anti-infective strategies.
| Evidence Dimension | Lectin binding inhibitory potency |
|---|---|
| Target Compound Data | Most potent among 40 glycans tested |
| Comparator Or Baseline | Lewis x pentasaccharide (LNFP III) |
| Quantified Difference | 10-fold higher activity (Leᵃ vs. Leˣ); 38-fold higher vs. sLeˣ |
| Conditions | Microtiter plate biotin/avidin-mediated enzyme-lectin-glycan binding assay (ELLSA) and inhibition of lectin-glycan interaction |
Why This Matters
This 10-fold differential in lectin affinity dictates that Leᵃ pentasaccharide, not Leˣ pentasaccharide, must be procured for accurate investigation of P. aeruginosa LecB-mediated pathogenesis and for screening LecB inhibitors.
- [1] Wu AM, et al. Interactions of the fucose-specific Pseudomonas aeruginosa lectin, PA-IIL, with mammalian glycoconjugates bearing polyvalent Lewisᵃ and ABH blood group glycotopes. Biochimie. 2006;88(10):1479-1492. View Source
